molecular formula C16H18O2 B14358149 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione CAS No. 93750-02-8

6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione

Cat. No.: B14358149
CAS No.: 93750-02-8
M. Wt: 242.31 g/mol
InChI Key: VAYFZALOIWWZOL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-phenylspiro[25]octane-4,8-dione is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under mild conditions and results in the formation of the spiro compound . Another method involves the use of (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate with 1,3-cyclohexanediones in the presence of potassium carbonate in ethyl acetate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, and ketoximes. These reactions typically occur under mild conditions, such as room temperature, and in solvents like dichloromethane or ethyl acetate .

Major Products

The major products formed from the reactions of this compound include substituted spiro compounds and ring-opened derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione involves its reactivity towards nucleophiles. The spiro structure provides a unique environment for nucleophilic attack, leading to ring-opening and substitution reactions. These reactions are facilitated by the electron-withdrawing groups present in the compound, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione is unique due to its phenyl substitution, which imparts distinct reactivity and properties compared to other similar spiro compounds.

Properties

CAS No.

93750-02-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

6,6-dimethyl-2-phenylspiro[2.5]octane-4,8-dione

InChI

InChI=1S/C16H18O2/c1-15(2)9-13(17)16(14(18)10-15)8-12(16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

VAYFZALOIWWZOL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC2C3=CC=CC=C3)C(=O)C1)C

Origin of Product

United States

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